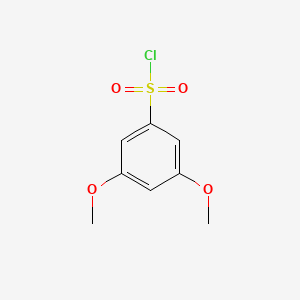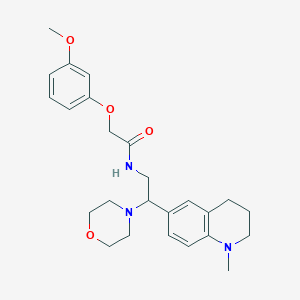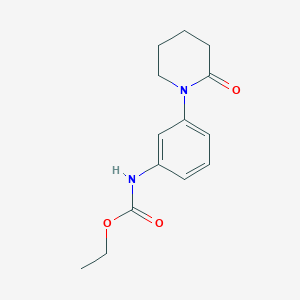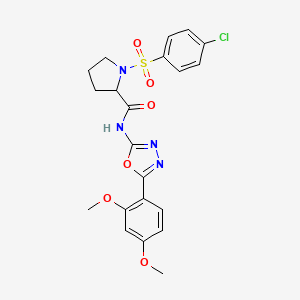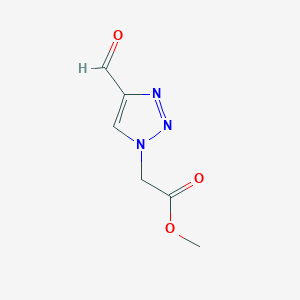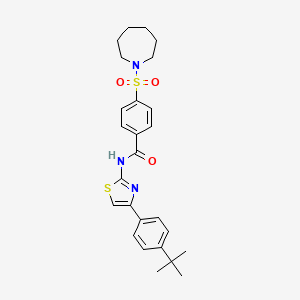
4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
Mecanismo De Acción
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been studied for its potential use in treating neurological disorders by reducing oxidative stress and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide in lab experiments is its potential application in cancer research and neuroscience. However, one of the limitations is that the compound is not readily available and requires complex synthesis methods, which can be time-consuming and expensive.
Direcciones Futuras
There are numerous future directions for the study of 4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide. One potential area of research is the development of more efficient synthesis methods to make the compound more readily available for scientific research. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of the compound in various fields. Finally, the compound could be studied for its potential use in combination therapies with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a chemical compound that has shown potential in various fields of scientific research. Its potential applications in cancer research and neuroscience make it an important compound for future studies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis method of 4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide involves the reaction of 4-(4-(tert-butyl)phenyl)thiazol-2-ylamine with 4-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with azepane-1-sulfonyl chloride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
4-(azepan-1-ylsulfonyl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide has been extensively studied for its potential application in various fields such as cancer research, neuroscience, and drug discovery. The compound has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S2/c1-26(2,3)21-12-8-19(9-13-21)23-18-33-25(27-23)28-24(30)20-10-14-22(15-11-20)34(31,32)29-16-6-4-5-7-17-29/h8-15,18H,4-7,16-17H2,1-3H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNWRIWBCSBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2902933.png)
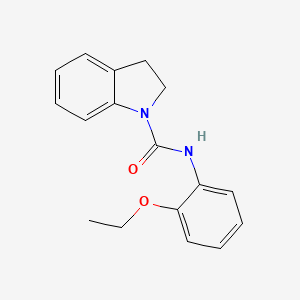
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2902937.png)
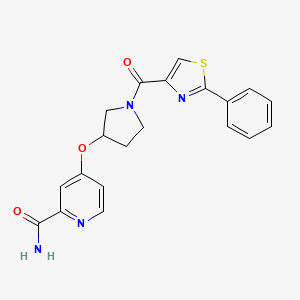
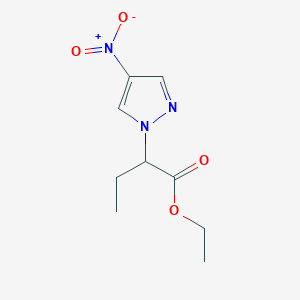
![2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2902942.png)
![1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2902945.png)
